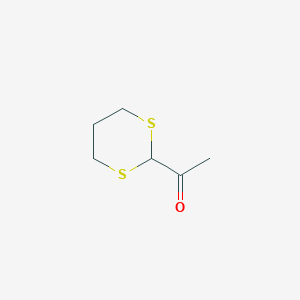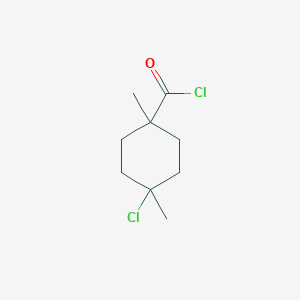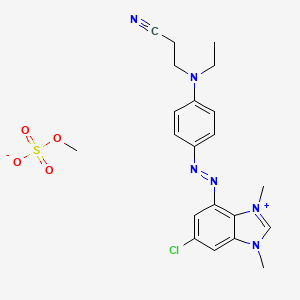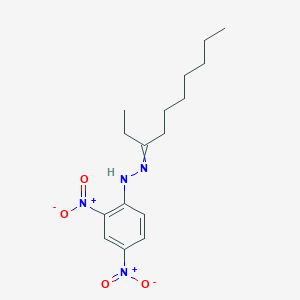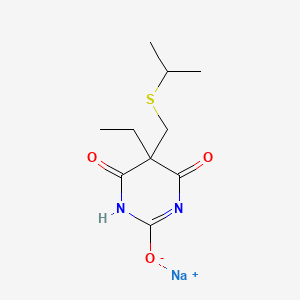
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic compound belonging to the pyrimidinedione family. This compound is characterized by its unique structure, which includes an ethyl group, an isopropylthiomethyl group, and a sodiooxy group attached to the pyrimidinedione core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core is synthesized through a condensation reaction between urea and an appropriate β-keto ester under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.
Addition of the Isopropylthiomethyl Group: The isopropylthiomethyl group is added through a nucleophilic substitution reaction using isopropylthiomethyl chloride.
Formation of the Sodiooxy Group: The sodiooxy group is formed by treating the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylthiomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Isopropylthiomethyl chloride, sodium hydride; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidinedione core.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.
Substitution: Substituted pyrimidinedione derivatives with various functional groups replacing the isopropylthiomethyl group.
Applications De Recherche Scientifique
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and as an anesthetic agent.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Ethyl-5-(1-ethylpropyl)-2-thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione
- 5-Ethyl-5-(1-methylbutyl)-2-thiobarbituric acid monosodium
Uniqueness
5-Ethyl-5-(isopropylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of ethyl, isopropylthiomethyl, and sodiooxy groups makes it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C10H15N2NaO3S |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
sodium;5-ethyl-4,6-dioxo-5-(propan-2-ylsulfanylmethyl)-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C10H16N2O3S.Na/c1-4-10(5-16-6(2)3)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);/q;+1/p-1 |
Clé InChI |
VRXOIOLSLIXQTN-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)NC(=NC1=O)[O-])CSC(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


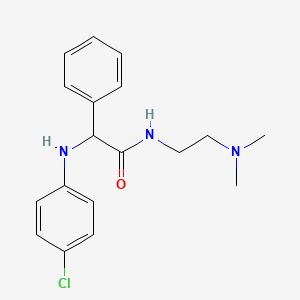
![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)

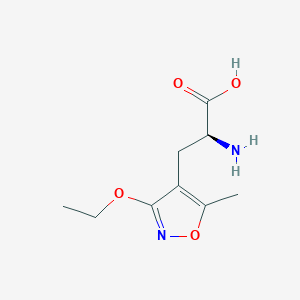
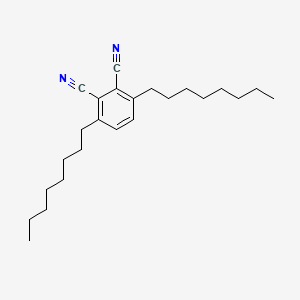
![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
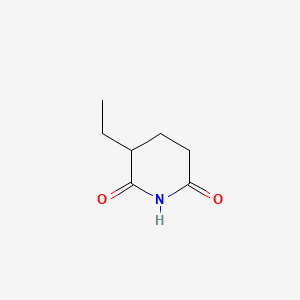
![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)
